molecular formula C23H22ClN3O4S B404065 N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B404065
M. Wt: 472g/mol
InChI Key: ZEPJORRTQFJVTC-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a hydrazone moiety, which is often used in medicinal chemistry for its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 1-phenylethylidenehydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Sulfonamide Formation: The hydrazone intermediate is then reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide
  • N-(3-chlorophenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide

Uniqueness

N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to the presence of both the 3-chloro and 4-methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C23H22ClN3O4S/c1-17(18-9-5-3-6-10-18)25-26-23(28)16-27(19-13-14-22(31-2)21(24)15-19)32(29,30)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,26,28)/b25-17+

InChI Key

ZEPJORRTQFJVTC-KOEQRZSOSA-N

SMILES

CC(=NNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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